Home > Products > Screening Compounds P30330 > Troglitazone quinone
Troglitazone quinone -

Troglitazone quinone

Catalog Number: EVT-1576301
CAS Number:
Molecular Formula: C24H27NO6S
Molecular Weight: 457.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Troglitazone quinone is an aromatic ether and a thiazolidinone.
Overview

Troglitazone quinone is a reactive metabolite derived from the drug troglitazone, which was the first member of the thiazolidinedione class used for treating type II diabetes mellitus. Troglitazone itself was approved for medical use in 1997 but was withdrawn in 2000 due to safety concerns, particularly hepatotoxicity. The formation of troglitazone quinone plays a significant role in understanding the drug's metabolic pathways and its associated toxic effects.

Source and Classification

Troglitazone is classified as an antidiabetic and anti-inflammatory agent, specifically belonging to the thiazolidinediones class. Its mechanism of action involves the activation of peroxisome proliferator-activated receptors, primarily PPARγ, which enhances insulin sensitivity and reduces inflammation. The compound has been studied extensively for its metabolic pathways, particularly its conversion to quinone metabolites through oxidative processes in the liver .

Synthesis Analysis

Methods

Troglitazone quinone is synthesized through metabolic oxidation processes involving cytochrome P450 enzymes. The primary pathway includes the oxidation of the hydroxy group on the chromane ring of troglitazone, leading to the formation of a reactive quinone species. Studies have shown that this oxidation can be catalyzed by various isoforms of cytochrome P450, particularly CYP3A, which plays a crucial role in drug metabolism .

Technical Details

The synthesis involves using isotopically labeled water (18O^{18}O) to trace the incorporation of oxygen into the quinone structure. Liquid chromatography coupled with tandem mass spectrometry is employed to analyze the resultant metabolites and confirm the presence of specific oxygen atoms in the quinone product .

Molecular Structure Analysis

Structure

Troglitazone quinone has a complex molecular structure characterized by a chromane ring that undergoes oxidation to form a reactive quinone moiety. The chemical formula for troglitazone is C24H27NO5SC_{24}H_{27}NO_{5}S, while its quinone derivative exhibits structural changes due to oxidation.

Data

  • Molecular Formula: C₁₈H₁₉NO₄
  • Molar Mass: Approximately 313.35 g/mol
  • Melting Point: Not specifically reported for the quinone but related compounds indicate stability at moderate temperatures.
Chemical Reactions Analysis

Reactions

Troglitazone undergoes several key reactions leading to quinone formation:

  1. Oxidation: The primary reaction involves the oxidation of the hydroxyl group on troglitazone, facilitated by cytochrome P450 enzymes.
  2. Formation of Reactive Metabolites: The resulting quinones can further react with cellular macromolecules, leading to potential toxicity.
  3. Decomposition: Quinones can undergo further reactions such as hydrolysis or reduction, impacting their biological activity and toxicity profile .

Technical Details

The formation of troglitazone quinone has been studied using various analytical techniques, including kinetic studies that suggest a single enzyme-mediated pathway for its synthesis in human liver microsomes .

Mechanism of Action

The mechanism through which troglitazone quinone exerts its effects involves several biochemical pathways:

  1. Cytotoxicity: Troglitazone quinones can induce cytotoxic effects by forming adducts with proteins and DNA, leading to cellular damage.
  2. Detoxification Pathways: Quinones can also activate detoxification enzymes, although this may vary based on concentration and cellular context.
  3. Mitochondrial Dysfunction: Research indicates that troglitazone can disrupt mitochondrial function, contributing to cell death through mechanisms such as mitochondrial permeability transition .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Quinones are generally reactive and can participate in redox cycling.
  • Reactivity: Highly reactive towards nucleophiles due to their electrophilic nature.
Applications

Troglitazone quinone has been primarily studied within scientific research contexts focusing on:

  • Toxicology: Understanding the hepatotoxic mechanisms associated with troglitazone therapy.
  • Drug Development: Insights into metabolic pathways have informed the design of new thiazolidinedione derivatives with improved safety profiles.
  • Cancer Research: Investigating potential antiproliferative activities linked to its reactive metabolites .
Introduction to Troglitazone and Its Metabolic Fate

Historical Context of Troglitazone as a Thiazolidinedione Antidiabetic Agent

Troglitazone (Rezulin®), developed by Daiichi Sankyo, represented a breakthrough as the first thiazolidinedione (TZD) antidiabetic agent upon its US approval in 1997. Unlike insulin secretagogues, troglitazone targeted insulin resistance by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing glucose uptake in adipose tissue, muscle, and liver [1] [4]. Its unique structure combined a TZD moiety with a vitamin E-like chromane ring, aiming to provide both insulin-sensitizing and antioxidant properties. Troglitazone’s introduction was driven by the urgent need for novel therapies addressing the core pathophysiology of type 2 diabetes. However, its market presence was short-lived due to emerging hepatotoxicity concerns, leading to withdrawal in 2000 [4] [6].

Table 1: Chronology of Troglitazone’s Development and Withdrawal

YearEventSignificance
1983PatentedFirst thiazolidinedione designed to target insulin resistance
1997Approved in US/UK/JapanMarketed as Rezulin®, Resulin®, or Romozin®
Dec 1997Withdrawn in UKFollowing reports of severe hepatotoxicity
May 1998First documented fatality (Audrey LaRue Jones)NIH halts troglitazone use in diabetes prevention study
Mar 2000Global withdrawalLinked to 63 liver-failure deaths; sales exceeded $2.1 billion

Pharmacological Mechanisms and Withdrawal Due to Hepatotoxicity

Troglitazone’s primary mechanism involved potent PPAR-γ agonism, regulating genes involved in glucose and lipid metabolism. This reduced insulin resistance without directly stimulating insulin secretion, classifying it as an antihyperglycemic agent rather than a hypoglycemic one [4]. However, post-marketing surveillance revealed idiosyncratic hepatotoxicity, characterized by delayed onset (1–6 months) and hepatocellular injury patterns. By 2000, troglitazone was linked to 94 cases of liver failure and 63 fatalities, prompting regulatory action [1] [2]. Epidemiologic studies estimated significant liver injury in 1.9% of users, with acute liver failure risk ~1,200 times higher than baseline [2]. Controversially, internal FDA assessments by Dr. John Gueriguian had initially recommended against approval due to hepatotoxicity risks, but these warnings were overruled [1].

Troglitazone Quinone: A Critical Reactive Metabolite

The chromane ring of troglitazone undergoes bioactivation to form electrophilic intermediates, notably troglitazone quinone (TGZQ) and ortho-quinone methide (o-QM). These metabolites are central to mechanistic hypotheses of troglitazone-induced liver injury. TGZQ forms via CYP3A4-mediated oxidation of the chromane’s phenolic hydroxyl group, while o-QM arises from oxidation of methyl groups ortho to this hydroxyl [3] [10]. Both metabolites exhibit high reactivity toward cellular nucleophiles, enabling covalent binding to hepatic proteins. In vitro studies using human liver microsomes confirmed troglitazone’s metabolism to at least five distinct glutathione (GSH) conjugates (M1–M5), with M1 and M5 structurally identified as adducts derived from the quinone methide pathway [3] [10]. This bioactivation differentiates troglitazone from safer successors (rosiglitazone, pioglitazone), which lack the chromane ring and thus avoid forming these reactive quinoids [4] [7].

Table 2: Key Reactive Metabolites of Troglitazone

MetaboliteFormation PathwayReactive PropertiesDetection Methods
Troglitazone quinoneCYP3A4 oxidation of chromane hydroxylElectrophilic quinone; redox cycles with semiquinoneLC-MS/MS of GSH conjugates (M1)
ortho-Quinone methideCYP3A4 oxidation of chromane methyl groupsHighly electrophilic alkene; binds nucleophilic residuesNMR after electrochemical synthesis
TZD ring scission productOxidative cleavage of thiazolidinedioneGenerates α-ketoisocyanate and sulfenic acidLC-MS/MS of GSH conjugates (M2–M4)

Properties

Product Name

Troglitazone quinone

IUPAC Name

5-[[4-[2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H27NO6S/c1-13-14(2)21(27)18(15(3)20(13)26)9-10-24(4,30)12-31-17-7-5-16(6-8-17)11-19-22(28)25-23(29)32-19/h5-8,19,30H,9-12H2,1-4H3,(H,25,28,29)

InChI Key

QUTRCNCTMKKAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.